molecular formula C12H12F2O3 B1325274 6-(2,3-Difluorophenyl)-6-oxohexanoic acid CAS No. 898766-16-0

6-(2,3-Difluorophenyl)-6-oxohexanoic acid

Cat. No.: B1325274
CAS No.: 898766-16-0
M. Wt: 242.22 g/mol
InChI Key: WBRHZYWAENKQAE-UHFFFAOYSA-N
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Description

6-(2,3-Difluorophenyl)-6-oxohexanoic acid (CAS: 898766-16-0) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₁₂H₁₂F₂O₃ and a molar mass of 242.22 g/mol . The compound features a hexanoic acid backbone substituted at the 6-position with a 2,3-difluorophenyl ketone group.

Properties

IUPAC Name

6-(2,3-difluorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-9-5-3-4-8(12(9)14)10(15)6-1-2-7-11(16)17/h3-5H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRHZYWAENKQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645327
Record name 6-(2,3-Difluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-16-0
Record name 6-(2,3-Difluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of 6-(2,3-Difluorophenyl)-6-oxohexanoic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow processes can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Difluorophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-(2,3-Difluorophenyl)-6-oxohexanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,3-Difluorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Substituents
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source/References
6-(3,5-Difluorophenyl)-6-oxohexanoic acid 3,5-Difluorophenyl 242.22 Similar fluorination pattern; higher symmetry may alter solubility or binding affinity. CAS similarity data
6-(2,6-Difluorophenyl)-6-oxohexanoic acid 2,6-Difluorophenyl 242.22 Para-fluorine substitution reduces steric hindrance compared to ortho-substituted analogues. CymitQuimica catalog
6-(2-Bromophenyl)-6-oxohexanoic acid 2-Bromophenyl 285.14 Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions. Hairui Chemical

Key Observations :

  • Substituent Position: Ortho-difluoro substitution in 6-(2,3-difluorophenyl)-6-oxohexanoic acid introduces significant steric hindrance and electronic effects, distinguishing it from meta- or para-substituted analogues (e.g., 3,5-difluoro or 2,6-difluoro derivatives) .
  • Biological Relevance: While halogenated phenyl groups are common in medicinal chemistry for enhancing metabolic stability, the discontinued status of this compound contrasts with its brominated counterpart, which remains available for research .
Analogues with Oxygenated Substituents
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source/References
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid 2,5-Dimethoxyphenyl 266.29 Methoxy groups enhance electron density; used in Friedel-Crafts acylation studies. Synthesis methods
6-(2,4-Dihydroxyl-5-methylphenyl)-6-oxohexanoic acid 2,4-Dihydroxy-5-methylphenyl 278.27 Exhibits cytotoxicity (IC₅₀ = 44.5–81.2 µM) against P388 and HL-60 cancer cell lines. Fungal metabolites
6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid 3,5-Dimethyl-4-methoxyphenyl 264.32 Methyl and methoxy groups may improve lipophilicity for membrane penetration. CymitQuimica catalog

Key Observations :

  • Bioactivity : The 2,4-dihydroxy-5-methylphenyl analogue demonstrates moderate cytotoxicity, suggesting that hydroxyl and methyl groups synergistically enhance bioactivity .
  • Synthetic Utility : Methoxy-substituted derivatives (e.g., 2,5-dimethoxyphenyl) are pivotal in Friedel-Crafts reactions, highlighting the role of electron-donating groups in facilitating acylation .

Key Observations :

  • Regioselectivity : Chlorination at the methyl group in biotin precursors underscores the importance of halogen positioning in directing subsequent cyclization reactions .

Biological Activity

6-(2,3-Difluorophenyl)-6-oxohexanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H12F2O3
Molecular Weight: 242.22 g/mol
CAS Number: 928-81-4

The compound features a hexanoic acid backbone with a keto group at the sixth position and a difluorophenyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate enzyme activities involved in metabolic pathways, particularly those related to cell growth and apoptosis. The presence of fluorine atoms in the phenyl ring enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Fluorinated derivatives of organic acids have been shown to inhibit cancer cell proliferation. For instance, studies on related compounds indicate that they can induce apoptosis in various cancer cell lines through modulation of metabolic pathways . The specific mechanisms involve inhibition of glycolysis and interference with signaling pathways critical for tumor survival.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of fluorinated compounds found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, the compound was tested against human cancer cell lines such as H3396 (breast carcinoma) and Karpas 299 (anaplastic large cell lymphoma). The results indicated IC50 values suggesting potent cytotoxic effects:

Cell Line IC50 (µM)
H3396105
Karpas 299119

These findings highlight the potential for developing this compound into therapeutic agents for cancer treatment.

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